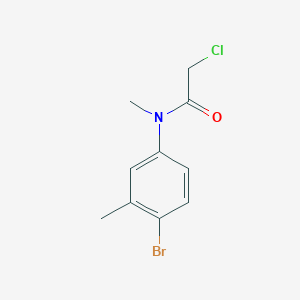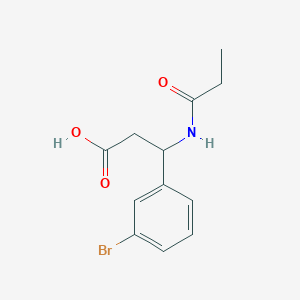![molecular formula C20H20N2O B7628145 N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, also known as BIEP, is a compound that has been extensively studied for its potential use in scientific research. BIEP is a synthetic derivative of the naturally occurring compound indole, and its unique structure makes it a valuable tool for investigating various biological processes.
Mechanism of Action
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's mechanism of action is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is known to play a role in the regulation of various ion channels and signaling pathways, and this compound's binding to the receptor may enhance or inhibit these processes depending on the specific context.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include changes in calcium signaling, modulation of ion channels, and alterations in synaptic plasticity. This compound has also been shown to have neuroprotective effects in certain contexts, potentially through its interaction with the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's unique structure and sigma-1 receptor affinity make it a valuable tool for investigating various biological processes. Its synthetic nature also allows for precise control over its chemical properties and concentration, which can be useful for designing experiments. However, this compound's mechanism of action is not fully understood, and its effects may vary depending on the specific context and experimental conditions.
Future Directions
There are a number of potential future directions for N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide research. One area of interest is its potential use in treating neurodegenerative diseases, as it has shown promise in animal models of Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and its effects on various cellular processes could lead to new insights into the functioning of the sigma-1 receptor and other related proteins. Finally, the development of new synthetic derivatives of this compound could lead to even more precise control over its chemical properties and potential therapeutic applications.
Synthesis Methods
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of benzylamine and indole-3-acetaldehyde, followed by a Wittig reaction to form the prop-2-enamide moiety. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-20(23)22(15-16-8-4-3-5-9-16)13-12-17-14-21-19-11-7-6-10-18(17)19/h2-11,14,21H,1,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUZPBCGTWLMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CNC2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)

![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
